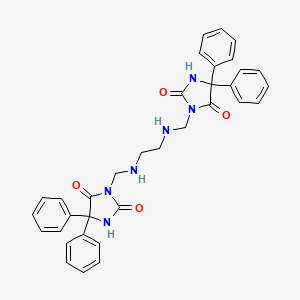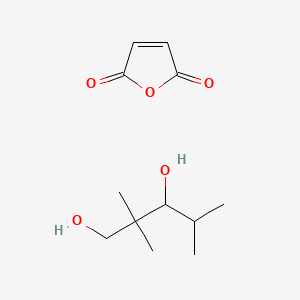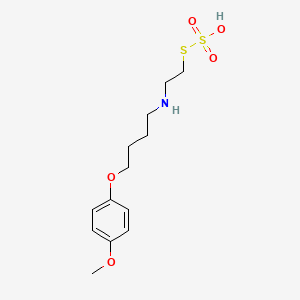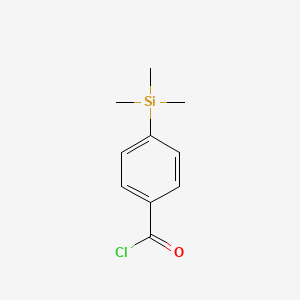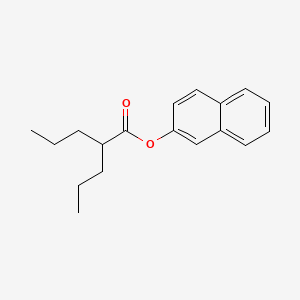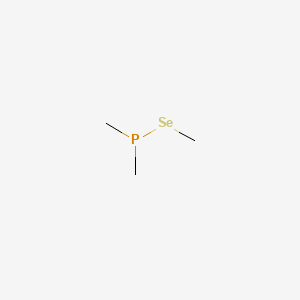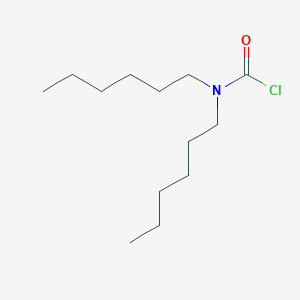![molecular formula C16H13NO B14699581 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole CAS No. 27271-35-8](/img/structure/B14699581.png)
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole is a complex organic compound with the molecular formula C16H13NO It is known for its unique structure, which includes an indeno-oxazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with hydroxylamine-O-sulfonic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 80-100°C.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d]isoxazole
- 4H-Indeno(2,1-d)isoxazole,3a,8b-dihydro-3-phenyl
- 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazole
Uniqueness
3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole stands out due to its specific indeno-oxazole ring system, which imparts unique chemical and biological properties
特性
CAS番号 |
27271-35-8 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
3-phenyl-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)15-14-10-12-8-4-5-9-13(12)16(14)18-17-15/h1-9,14,16H,10H2 |
InChIキー |
HAKVIJGZWVSZOJ-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C3=CC=CC=C31)ON=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


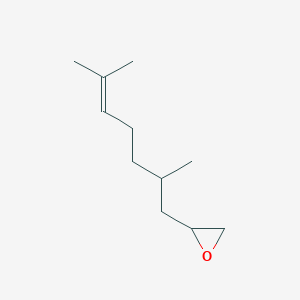

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
